Pyrimido[1,2-a]purin-10(1H)-one

Oxidative Stress Biomarkers DNA Adductomics Artifact-Resistant Lesion Quantification

Pyrimido[1,2-a]purin-10(1H)-one (CAS 103408‑45‑3, also referred to as M1G or pyrimidopurinone) is a heterocyclic oxopurine that forms when malondialdehyde – a product of lipid peroxidation and DNA backbone oxidation – reacts with the exocyclic amino group of guanine. It belongs to the class of endogenous exocyclic DNA base adducts and is widely employed as a biomarker of oxidative stress, as an analytical reference standard for LC‑MS/MS quantification, and as a tool for studying the biological fate of lipid‑peroxidation‑derived DNA damage.

Molecular Formula C8H5N5O
Molecular Weight 187.16 g/mol
CAS No. 103408-45-3
Cat. No. B131624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[1,2-a]purin-10(1H)-one
CAS103408-45-3
Synonymsguanine-malondialdehyde adduct
pyrimido(1,2-a)purin-10(1H)-one
Molecular FormulaC8H5N5O
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1
InChIInChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)
InChIKeyZREGNVKUSNORFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[1,2-a]purin-10(1H)-one (M1G) – A Malondialdehyde-Derived DNA Base Adduct for Oxidative Stress Biomarker Research and Analytical Method Development


Pyrimido[1,2-a]purin-10(1H)-one (CAS 103408‑45‑3, also referred to as M1G or pyrimidopurinone) is a heterocyclic oxopurine that forms when malondialdehyde – a product of lipid peroxidation and DNA backbone oxidation – reacts with the exocyclic amino group of guanine [1][2]. It belongs to the class of endogenous exocyclic DNA base adducts and is widely employed as a biomarker of oxidative stress, as an analytical reference standard for LC‑MS/MS quantification, and as a tool for studying the biological fate of lipid‑peroxidation‑derived DNA damage [3].

Why Pyrimido[1,2-a]purin-10(1H)-one Cannot Be Interchanged with Other Oxidative DNA Adduct Biomarkers or the Corresponding Deoxynucleoside


Although 8‑oxo‑dG, etheno adducts (edA, edC), and the deoxynucleoside M1dG are all used to assess oxidative DNA damage, their susceptibility to artifactual formation during sample work‑up, their relative abundance in tissues, their metabolic stability, and their compatibility with widely adopted acid‑hydrolysis LC‑MS/MS workflows differ markedly [1][2][3]. Consequently, substituting the M1G base adduct with any of these alternatives can lead to overestimated lesion levels, inconsistent inter‑laboratory data, or incompatible analytical protocols, undermining the reliability of biomarker studies and regulatory decision‑making.

Quantitative Differentiation of Pyrimido[1,2-a]purin-10(1H)-one Against Closest Analogs and Alternative Oxidative DNA Damage Markers


M1G Adduct Levels Are Insensitive to DNA Isolation Artifacts, in Contrast to 8‑Oxo‑dG

The number of M1G adducts in rat tissue DNA was not significantly altered by the addition of antioxidants, low‑temperature isolation, or non‑phenol extraction methods, whereas 8‑oxo‑dG levels are well documented to increase artifactually during similar procedures [1]. This stability makes M1G a more reliable dosimeter of in vivo oxidative stress.

Oxidative Stress Biomarkers DNA Adductomics Artifact-Resistant Lesion Quantification

Higher Tissue Abundance of M1G Compared to Etheno Adducts edA and edC in Human Pancreas

In a direct comparison of four oxidative stress‑associated DNA adducts measured in the same human pancreas samples, M1G was the most abundant lesion, exceeding levels of 8‑oxo‑dG, 1,N⁶‑ethenoadenine (edA), and 3,N⁴‑ethenocytosine (edC) [1]. A significant positive correlation between M1G and 8‑oxo‑dG (r = 0.76, p < 0.01) further supports M1G as a sentinel marker of oxidative damage.

Lipid Peroxidation Biomarkers Human Tissue Adductomics Oxidative Stress Epidemiology

M1G Base Adduct Is a Superior Substrate for Oxidative Metabolism Compared to the Deoxynucleoside M1dG

In rat liver cytosol, the M1G base adduct displayed a 5‑fold higher catalytic efficiency for oxidative metabolism than the corresponding deoxynucleoside M1dG, with an apparent Km of 105 µM and a specificity constant Vmax/Km of 0.005 min⁻¹ mg⁻¹ [1]. This enzymatic preference may influence the clearance and ultimate urinary excretion profile of the adduct, directly affecting biomarker interpretation.

DNA Adduct Metabolism Pharmacokinetics of DNA Lesions Urinary Biomarker Development

Acid-Hydrolysis LC-MS/MS Workflows Directly Target the M1G Base, Bypassing Enzymatic Digestion Variability

A validated HPLC‑ESI‑MS/MS method demonstrated that pyrimido[1,2-a]purin-10(3H)-one can be quantitatively released from DNA by acid‑catalyzed cleavage, with rate constants determined for the hydrolysis of the N‑glycosidic bond of the corresponding deoxynucleoside [1]. This approach eliminates the batch‑to‑batch variability inherent in enzymatic digestion and positions the M1G base as the requisite reference standard for accurate calibration.

DNA Adduct Analytical Chemistry LC-MS/MS Method Development Reference Standards

Highest-Confidence Application Scenarios for Pyrimido[1,2-a]purin-10(1H)-one Based on Quantitative Differentiation Evidence


Artifact‑Resistant Oxidative Stress Biomarker Studies in Animal Models and Human Tissues

When quantifying DNA damage in tissues where ex vivo oxidation is a concern, M1G provides a robust alternative to 8‑oxo‑dG because its levels are unaffected by common DNA isolation variables [1]. The endogenous range of 0.8–4.2 M1G/10⁸ nt established in rat organs serves as a reference for detecting exposure‑ or disease‑related increases.

Epidemiological Studies Requiring Multi‑Adduct Profiling of Lipid Peroxidation

M1G can be combined with 8‑oxo‑dG to capture both secondary and primary oxidative DNA lesions. The direct head‑to‑head data from human pancreas show that M1G is the most abundant adduct and correlates strongly with 8‑oxo‑dG (r = 0.76) [2], making it a sensitive sentinel marker for population studies of oxidative stress.

In Vitro and In Vivo Pharmacokinetic Studies of Excised DNA Repair Products

The superior substrate efficiency of the M1G base adduct over M1dG (≈5‑fold higher catalytic efficiency) makes it the preferred form for investigating the metabolic fate and urinary clearance of malondialdehyde‑derived DNA lesions [3]. This is particularly relevant for validating urinary M1G as a non‑invasive biomarker.

LC‑MS/MS Reference Standard for Acid‑Hydrolysis‑Based DNA Adduct Quantification

Laboratories employing acid‑catalyzed DNA hydrolysis for adduct release require the M1G base as a calibration standard. The method of Hakala et al. provides validated rate constants for the hydrolysis step and uses ¹³C₃‑M1G as an internal standard [4], ensuring traceable and reproducible quantification without the variability of enzymatic digestion.

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